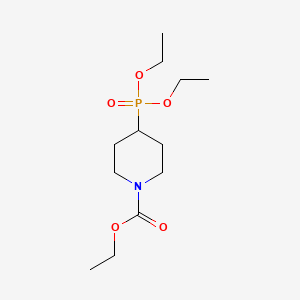

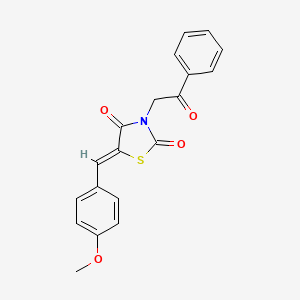

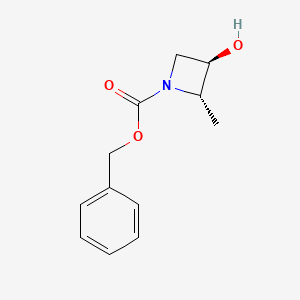

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

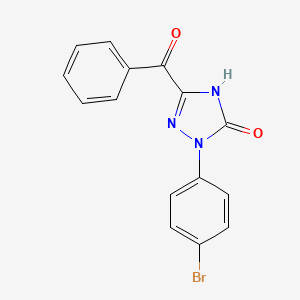

The compound “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester” is a type of ester. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis

The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). The specific structure of “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester” would depend on the specific arrangement of these functional groups and the nature of the R groups attached to the ether group .Chemical Reactions Analysis

Esters, including “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the breaking of the ester bond by water. This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, the products are a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, which makes their boiling points intermediate between the nonpolar alkanes and the alcohols . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Aplicaciones Científicas De Investigación

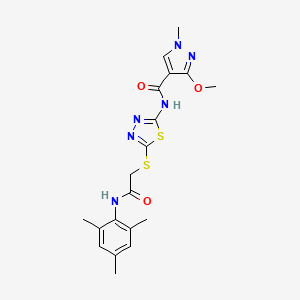

- Researchers have synthesized derivatives of this compound, such as 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate , which exhibit promising antimicrobial activity. These compounds were tested against Escherichia coli bacterial strains (K12 and R2-R3). Notably, they demonstrated high selectivity and activity against these strains, potentially surpassing commonly used antibiotics like ciprofloxacin, bleomycin, and cloxacillin .

- The compound’s structural features make it an interesting candidate for antimalarial drug development. Researchers have designed and synthesized a library of 1,4-disubstituted piperidine derivatives from 4-aminopiperidine derivatives. Some of these molecules showed activity comparable to chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

- Ethyl 4-diethoxyphosphorylpiperidine-1-carboxylate can be used in the production of ethyl esters. For instance, it can be synthesized from palm fatty acid distillate (PFAD) using ethanol in the presence of sulfuric acid and potassium hydroxide. This continuous three-step process involves ultrasound assistance .

- Ethyl 4-diethoxyphosphorylpiperidine-1-carboxylate could serve as a template molecule for creating switchable intelligent MIPs. These polymers selectively absorb specific compounds based on external stimuli (e.g., temperature). The compound’s unique structure could be exploited in such systems .

Antimicrobial Agents

Antimalarial Agents

Ethyl Ester Synthesis

Molecularly Imprinted Polymers (MIPs)

Mecanismo De Acción

Safety and Hazards

While specific safety data for “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester” is not available, general precautions for handling esters should be followed. These include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Direcciones Futuras

Research into the synthesis and potential applications of esters, including those similar to “4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester”, is ongoing. For instance, several newly synthesized organophosphonates were tested as potential antimicrobial drugs . These compounds showed high selectivity and activity against certain bacterial strains, suggesting they may have potential as new substitutes for commonly used antibiotics .

Propiedades

IUPAC Name |

ethyl 4-diethoxyphosphorylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24NO5P/c1-4-16-12(14)13-9-7-11(8-10-13)19(15,17-5-2)18-6-3/h11H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDSLWVFIHWGMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)P(=O)(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethoxyphosphoryl)-piperidine-1-carboxylic acid ethyl ester | |

CAS RN |

216870-24-5 |

Source

|

| Record name | 216870-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2674212.png)